molecular formula C16H21N3O3 B14603995 1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid CAS No. 61007-20-3

1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid

Katalognummer: B14603995
CAS-Nummer: 61007-20-3
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: OQZHGMISZXDLSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and indene derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Indene derivatives are known for their applications in various fields, including pharmaceuticals and materials science . The combination of these two moieties in a single compound can potentially lead to unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Wirkmechanismus

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes . The molecular targets and pathways involved would need to be elucidated through further research .

Eigenschaften

CAS-Nummer

61007-20-3

Molekularformel

C16H21N3O3

Molekulargewicht

303.36 g/mol

IUPAC-Name

1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid

InChI

InChI=1S/C16H20N2.HNO3/c1-2-13(11-18-10-9-17-12-18)16-8-7-14-5-3-4-6-15(14)16;2-1(3)4/h3-6,9-10,12-13,16H,2,7-8,11H2,1H3;(H,2,3,4)

InChI-Schlüssel

OQZHGMISZXDLSA-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN1C=CN=C1)C2CCC3=CC=CC=C23.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.